[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride
Description
[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride (CAS: 1046758-19-3) is a synthetic indole-derived amine hydrochloride with a pyridin-3-ylmethyl substituent. Its molecular formula is C₁₆H₁₈ClN₃, and it has a molecular weight of 287.79 g/mol . Key physicochemical properties include:
- Hydrogen bond donors/acceptors: 3/2
- Topological polar surface area: 40.7 Ų
- Complexity score: 269 (indicating a moderately intricate structure) .
The compound’s structure features an indole moiety linked via an ethylamine chain to a pyridine ring, which may influence its receptor-binding affinity and solubility.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-2-6-16-15(5-1)14(12-19-16)7-9-18-11-13-4-3-8-17-10-13;/h1-6,8,10,12,18-19H,7,9,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORJVRMPFGGALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CN=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809102 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride typically involves the construction of the indole and pyridine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyridine moiety can be introduced through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles and pyridines, which can have different biological activities and applications .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Indole derivatives are known for their anticancer properties. Research indicates that [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that compounds with indole structures can inhibit tubulin polymerization, a critical process in cancer cell division, leading to cell cycle arrest and apoptosis in cancer cells .
1.2 Antiviral Properties
The compound has shown promise as an antiviral agent. Research highlights the importance of developing new antiviral drugs with diverse mechanisms of action to combat viral infections effectively. Indole derivatives, including this compound, have been tested for their ability to inhibit viral replication and may serve as a basis for new antiviral therapies .
Pharmacological Applications
2.1 Neuroprotective Effects
Indoles have been studied for their neuroprotective properties, particularly in relation to neurodegenerative diseases like Alzheimer's. The compound may influence pathways involved in neuroinflammation and oxidative stress, which are critical in the pathogenesis of such diseases .
2.2 Antimicrobial Activity
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Biological Research
3.1 Mechanistic Studies
Research involving this compound has contributed to understanding the mechanisms of action of indole derivatives in biological systems. For instance, studies have explored how these compounds interact with cellular targets and modulate biological pathways, providing insights into their therapeutic potential .
3.2 Structure-Activity Relationship (SAR) Studies
The compound's structure allows for extensive SAR studies, which help identify modifications that enhance biological activity or reduce toxicity. Such studies are crucial in the drug development process, guiding the design of more effective therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound is compared to structurally related indole-ethyl-amine derivatives and triazine-based analogs (Table 1).
Table 1: Key Attributes of [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine Hydrochloride and Analogs
Key Observations:
Structural Diversity :
- The target compound’s pyridine substituent contrasts with furan (), benzamide-piperidine (), and triazine-core derivatives (). These modifications influence hydrophobicity and receptor interactions.
- Indoramin Hydrochloride () incorporates a benzamide-piperidine group, enabling alpha-adrenergic receptor blockade, unlike the target compound’s simpler pyridine substitution.
Synthesis and Purity :
- Triazine analogs () are synthesized via microwave-assisted methods with yields of 55–84% and HPLC purities of 92–100%, suggesting scalable protocols. The target compound’s synthesis route is unspecified in the evidence.
- The furan analog () achieves 95% purity, comparable to triazine derivatives.
Indoramin Hydrochloride’s higher molecular weight (399.92 g/mol) and benzamide group may reduce solubility relative to the target compound.
Biological Activity
[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
Molecular Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C16H18ClN3
- Molecular Weight : 287.79 g/mol
- CAS Number : 1258504-46-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of indole and pyridine derivatives. The exact synthetic pathway may vary, but it generally includes:
- Formation of the indole structure.
- Alkylation with ethyl groups.
- Introduction of the pyridine moiety.
Anticancer Activity
Research has indicated that compounds with indole and pyridine structures often exhibit anticancer properties. A study reported that analogs of indole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 and A549 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| [2-(1H-Indol-3-yl)-ethyl] | HepG2 | 23 | Apoptosis induction |
| [2-(1H-Indol-3-yl)-ethyl] | A549 | 31 | Cell cycle arrest |
| Analog with similar structure | Caco-2 | 39.8 | Cytotoxicity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a high-throughput screening study against Mycobacterium tuberculosis, it was found that several indole derivatives exhibited promising activity with MIC values below 20 µM, indicating strong potential as antimicrobial agents.
Table 2: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| [2-(1H-Indol-3-yl)-ethyl] | Mycobacterium tuberculosis | < 20 |
| Other tested analogs | Various bacteria | < 10 |
Case Studies
- Study on HepG2 Cells : In a controlled experiment, this compound was shown to reduce cell viability significantly in HepG2 cells, demonstrating its potential as an anticancer agent.
- Antimicrobial Screening : A comprehensive screening involving over 100,000 compounds identified this compound as a potent inhibitor of Mycobacterium tuberculosis growth, with further investigations confirming its low cytotoxicity against human liver cells (HepG2).
Q & A
Q. What are the recommended synthetic methodologies for preparing [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving indole derivatives and pyridine-containing precursors. For example, analogous indole-pyridine hybrids have been prepared by refluxing 1H-indole-3-carbaldehyde with guanidine nitrate in ethanol, followed by purification via column chromatography . Pd-catalyzed amidation and cyclization strategies, as demonstrated for pyridoindoles, may also be adapted for introducing the pyridin-3-ylmethyl-amine moiety . Key steps include:
- Use of ethanol or DMF as solvents under reflux conditions.
- Characterization via -NMR and -NMR to confirm structural integrity.
- Table : Common Reagents and Conditions
| Reactants | Solvent | Temperature | Catalyst (if applicable) | Yield Range |
|---|---|---|---|---|
| Indole derivatives, pyridine precursors | Ethanol/DMF | 80–100°C | Pd(OAc)₂ (for Pd-catalyzed routes) | 60–85% |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : -NMR and -NMR are essential for confirming the indole and pyridine moieties. For example:
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Refer to GHS-compliant safety data sheets (SDS) for analogous indole derivatives:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Store in a cool, dry place away from ignition sources (flash point >100°C inferred from similar compounds) .
- In case of inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .
Advanced Research Questions
Q. How can researchers evaluate the antimicrobial activity of this compound?
- Methodological Answer : Use standardized microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., A. niger). Key steps:
- Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.
- Incubate at 37°C for 24 hours; measure MIC (Minimum Inhibitory Concentration) .
- Table : Example Bioactivity Data (Analogous Compound)
| Strain | MIC (µg/mL) | Reference |
|---|---|---|
| S. aureus | 32 | |
| E. coli | 64 |
Q. What molecular docking strategies are suitable for studying its interactions with biological targets?
- Methodological Answer : Use software like MOE or AutoDock to model interactions with receptors (e.g., androgen receptor or formyl-peptide receptors). Steps:
Q. How should contradictory bioactivity data be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
Q. What computational methods predict its environmental toxicity or pharmacokinetics?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models or ADMET predictors (e.g., SwissADME):
Q. How can this compound serve as a synthon for derivatives with enhanced activity?
- Methodological Answer : Functionalize the indole NH or pyridine nitrogen via:
- Alkylation with propargyl bromide for click chemistry applications.
- Schiff base formation using aldehydes to enhance metal-binding capacity .
Data Contradiction Analysis
Q. Why might antimicrobial activity vary across studies?
- Methodological Answer : Variations may stem from:
Q. How to address discrepancies in molecular docking scores vs. experimental binding data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
